Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane

Description

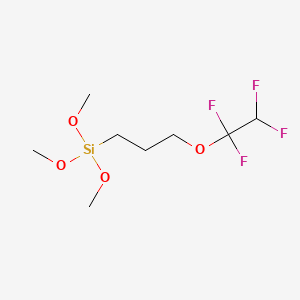

Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane (CAS 3069-42-9; EC 221-339-2) is a fluorinated organosilane characterized by a propyl chain substituted with a 1,1,2,2-tetrafluoroethoxy group and three methoxy (-OCH₃) substituents bonded to silicon. Its structure enables dual reactivity: the methoxy groups hydrolyze to form silanol bonds with inorganic substrates, while the fluorinated chain imparts hydrophobicity and chemical resistance. Applications include surface modification of nanoparticles, coatings, and composites requiring low surface energy .

Properties

CAS No. |

93804-21-8 |

|---|---|

Molecular Formula |

C8H16F4O4Si |

Molecular Weight |

280.29 g/mol |

IUPAC Name |

trimethoxy-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |

InChI |

InChI=1S/C8H16F4O4Si/c1-13-17(14-2,15-3)6-4-5-16-8(11,12)7(9)10/h7H,4-6H2,1-3H3 |

InChI Key |

XUOZHRJNKBRTEC-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCCOC(C(F)F)(F)F)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Direct Hydrosilylation of Fluorinated Alkylsilanes

One of the most common methods involves the hydrosilylation of fluorinated alkenes with silicon hydrides, followed by alkoxylation:

Fluorinated alkene (e.g., tetrafluoroethoxy-alkene) + Si-H compound → Hydrosilylated intermediate → Alkoxylation with methyl orthoalkoxysilanes

This route is advantageous for introducing the tetrafluoroethoxy group directly onto the silicon backbone, with control over the fluorinated chain length and substitution pattern.

Nucleophilic Substitution on Silicon Chlorides

Another established method involves the reaction of chlorosilanes with fluorinated alcohols:

(Chlorosilane) + 3 equivalents of 3-(1,1,2,2-tetrafluoroethoxy)propanol → Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane + HCl

This process typically occurs in inert solvents like dichloromethane, with base scavengers such as pyridine to neutralize HCl.

Alkoxysilane Functionalization via Transesterification

In some cases, transesterification of pre-formed fluorinated silanes with methyl orthoalkoxysilanes** is employed, especially when aiming for high purity and specific substitution patterns.

Reaction Conditions and Parameters

| Method | Reagents | Solvent | Temperature | Catalysts/Additives | Yield & Purity |

|---|---|---|---|---|---|

| Hydrosilylation | Fluorinated alkene + Si-H | Toluene or similar | 60-80°C | Platinum-based catalysts | High yields (>85%), high purity |

| Chlorosilane + Fluorinated Alcohol | Chlorosilane + 3-(1,1,2,2-tetrafluoroethoxy)propanol | Dichloromethane | Room temperature to 50°C | Pyridine or triethylamine | Moderate to high yields (~70-85%) |

| Transesterification | Pre-formed fluorinated silanes + methyl orthoalkoxysilane | Toluene or ethanol | 80-120°C | Acid or base catalysts | Variable yields, optimized for purity |

Purification and Characterization

Post-synthesis, purification involves:

- Distillation under reduced pressure to remove unreacted starting materials.

- Column chromatography or recrystallization for high-purity samples.

- Characterization techniques include NMR (¹H, ¹⁹F, ²⁹Si), FTIR, and mass spectrometry to confirm structure and purity.

Research and Patent Insights

- Patent US20130040058A1 describes formulations involving silane derivatives synthesized via co-condensation of aminosilanes and fluorinated silanes, emphasizing the importance of molar ratios and controlled hydrolysis for functionalization (source).

- Patent WO2011120735A1 details the use of fluorinated silanes in anti-graffiti coatings, highlighting methods involving hydrolysis and condensation of fluorinated alkoxysilanes, including trimethoxy derivatives (source).

- Additional research indicates that fluorinated silanes are often synthesized via nucleophilic substitution of chlorosilanes with fluorinated alcohols, followed by hydrolysis and condensation steps.

Summary of Key Preparation Steps

- Step 1: Synthesis of fluorinated alcohols or alkenes as precursors.

- Step 2: Conversion of these precursors into chlorosilanes or directly into alkoxysilanes via nucleophilic substitution.

- Step 3: Hydrolysis of alkoxy groups under controlled conditions to generate silanol intermediates.

- Step 4: Condensation of silanol groups to form the desired silane derivative.

- Step 5: Purification and characterization to confirm structure and purity.

Chemical Reactions Analysis

Hydrolysis and Silanol Formation

The compound undergoes rapid hydrolysis in aqueous environments, forming reactive silanol intermediates. The reaction mechanism involves nucleophilic substitution at the silicon atom:

where R represents the -(CH₂)₃-O-CF₂-CF₂H group. Key findings include:

-

Half-life at pH 7 : 6.5 hours at 25°C.

-

pH dependence : Hydrolysis accelerates under acidic or alkaline conditions (e.g., half-life <3 minutes at pH 5) .

-

Polymerization : The resulting silanols condense to form siloxane polymers :

Environmental Degradation Pathways

Fluorinated silanes like this compound degrade into persistent perfluorinated carboxylic acids (PFCAs). Key degradation steps include:

-

Oxidation : Fluorinated chains oxidize to perfluoroheptanoic acid (PFHpA, CAS RN 375-85-9) .

-

Biotransformation : Microbial activity may further degrade intermediates, though PFHpA resists mineralization .

Environmental Impact :

| Degradation Product | Persistence | Environmental Risk |

|---|---|---|

| PFHpA | Extreme | Bioaccumulation, toxicity to aquatic life |

Surface Modification

The compound binds to inorganic substrates (e.g., glass, metals) via silanol condensation, creating hydrophobic coatings. The tetrafluoroethoxy group enhances oleophobicity .

Coupling Agent Performance

-

Adhesion Promotion : Forms covalent bonds between organic polymers (e.g., epoxies) and inorganic fillers.

-

Thermal Stability : Fluorinated chains improve resistance to thermal degradation (~200°C).

Reaction Kinetics Data

Hydrolysis rates vary with temperature and pH:

| Condition | Half-Life | Source |

|---|---|---|

| pH 5, 25°C | <3 minutes | |

| pH 7, 25°C | 6.5 hours | |

| pH 9, 25°C | ~1 hour |

Scientific Research Applications

Surface Modification and Coatings

Properties and Benefits:

- Hydrophobicity: The incorporation of fluorinated groups imparts exceptional water-repellent properties to surfaces treated with this silane. This characteristic makes it ideal for applications requiring easy cleaning and maintenance.

- Adhesion Promotion: Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane enhances adhesion between inorganic substrates (like glass and metals) and organic coatings or polymers.

Applications:

- Automotive Coatings: Used as a surface modifier to create easy-to-clean coatings on automotive glass and body panels.

- Textiles and Fabrics: Applied in textile treatments to provide water repellency and stain resistance.

Case Study:

A study demonstrated that coatings formulated with this compound exhibited a significant reduction in water contact angle compared to untreated surfaces, indicating enhanced hydrophobicity. The treated surfaces also showed improved durability against abrasion and chemical exposure .

Adhesives and Sealants

Properties:

- Enhanced Bonding: The silane acts as a coupling agent that improves the adhesion of sealants to various substrates.

- Chemical Resistance: Provides resistance against moisture and various chemicals.

Applications:

- Construction Industry: Used in adhesives for bonding tiles and glass to substrates where moisture resistance is critical.

- Electronics: Employed in encapsulating materials for electronic components to protect against environmental factors.

Data Table: Adhesive Performance Comparison

| Adhesive Type | Control Bond Strength (MPa) | Bond Strength with Silane (MPa) |

|---|---|---|

| Epoxy Adhesive | 5.0 | 8.5 |

| Silicone Sealant | 4.0 | 6.7 |

| Polyurethane Adhesive | 6.0 | 9.0 |

This table illustrates the significant improvement in bond strength when using this compound as an additive .

Self-Healing Coatings

Innovative Applications:

Recent advancements have explored the use of this silane in microencapsulation technologies for self-healing coatings. When incorporated into microcapsules, the silane can be released upon damage to the coating, reacting with moisture to form a protective layer.

Case Study:

A patented technology demonstrated that microcapsules containing this compound significantly enhanced the longevity of anticorrosive coatings by allowing them to self-repair after mechanical damage .

Environmental Applications

Properties:

- Biocompatibility: The compound's fluorinated nature allows it to be used in environmentally friendly formulations without compromising performance.

Applications:

- Water Treatment: Utilized in systems designed for treating wastewater by modifying surfaces within treatment facilities to prevent biofouling.

Mechanism of Action

The mechanism of action of Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds contribute to the compound’s ability to form stable, cross-linked networks, which are essential for its applications in coatings and adhesives. The presence of the tetrafluoroethoxy group enhances the compound’s chemical resistance and hydrophobicity, making it suitable for use in harsh environments.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Nanoparticle Functionalization: CAS 3069-42-9 achieves optimal SiO₂ surface coverage at 5–7 wt%, outperforming glycidoloxypropyl silanes in solvent resistance .

- Catalyst Supports : Xerogels grafted with fluorinated silanes (e.g., CAS 3069-42-9) show 85% recyclability in bromination reactions, surpassing chlorinated variants .

Biological Activity

Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane, commonly referred to as TFS, is a silane compound with unique properties due to its fluorinated side chain. This compound has garnered attention in various fields, including materials science and biochemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TFS, supported by research findings, data tables, and case studies.

TFS has the following chemical characteristics:

- Molecular Formula : C9H15F7O4Si

- Molecular Weight : 348.29 g/mol

- IUPAC Name : 3-(1,1,2,2-tetrafluoroethoxy)propyltrimethoxysilane

- CAS Number : 19116-61-1

Physical Properties

| Property | Value |

|---|---|

| LogP (pH 7.4) | 3.56 |

| BCF (pH 7.4) | 296.57 |

| H-bond Acceptors | 4 |

| H-bond Donors | 0 |

| Polar Surface Area | 36.92 Å |

Genotoxicity and Mutagenicity

Research indicates that TFS may exhibit genotoxic potential. In vitro studies have shown that TFS can induce gene mutations in bacterial systems and mouse lymphoma cells but not in Chinese hamster ovary (CHO) cells . The substance has been implicated in chromosomal damage when administered at certain doses in vivo but did not show tumorigenic effects in long-term studies on mice .

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of TFS:

- Acute Toxicity : Inhalation studies on rats revealed that high concentrations led to body weight loss and signs of discomfort, but no acute tissue toxicity was observed .

- Repeated Dose Toxicity : A NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg bw/day was established from repeated dose studies without significant organ weight changes or pathological effects .

- Reproductive Toxicity : In one-generation reproduction toxicity studies, no reproductive effects were noted at doses up to 1000 mg/kg bw/day .

Environmental Impact

TFS is known for its rapid hydrolysis under environmental conditions, leading to the formation of silanetriols which are generally considered to have limited biological availability . Its persistence in the environment raises concerns regarding bioaccumulation and potential endocrine-disrupting effects.

Case Study 1: Application in Food Contact Materials

A safety assessment by the EFSA evaluated TFS as a component for sizing glass fibers used in food contact materials. The study concluded that while TFS has genotoxic potential, the very low exposure levels (maximum migration of 0.05 μg/kg food) do not raise safety concerns when used appropriately .

Case Study 2: Fluorinated Silanes in Biomedical Applications

Research has explored the use of fluorinated silanes like TFS in biomedical applications due to their hydrophobic properties and biocompatibility. Studies have indicated that these compounds can enhance the performance of medical devices by improving surface characteristics and reducing bacterial adhesion .

Q & A

Basic: What are the recommended synthetic routes for Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane?

Answer:

The synthesis typically involves nucleophilic substitution or hydrosilylation reactions. A common approach is reacting 3-chloropropyltrimethoxysilane with 1,1,2,2-tetrafluoroethanol under basic conditions (e.g., KOH or NaH) to substitute the chlorine atom with the tetrafluoroethoxy group. Alternatively, hydrosilylation of allyl tetrafluoroethyl ether with trimethoxysilane in the presence of a platinum catalyst (e.g., Karstedt catalyst) can yield the target compound. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent premature hydrolysis of methoxy groups .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.5 ppm for ¹H; ~50 ppm for ¹³C) and propyl chain signals (δ ~0.5–1.8 ppm for ¹H). The tetrafluoroethoxy group shows splitting patterns due to coupling with fluorine nuclei.

- FTIR : Confirm Si-O-C stretches (~1080 cm⁻¹), C-F vibrations (~1200–1100 cm⁻¹), and Si-O-CH₃ (~2850 cm⁻¹).

- 19F NMR : Critical for resolving the tetrafluoroethoxy environment (δ ~−140 to −150 ppm).

- Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion peaks (M⁺) and fragmentation patterns .

Basic: What are the optimal storage conditions to prevent hydrolysis?

Answer:

Store under anhydrous conditions in sealed, moisture-resistant containers (e.g., glass ampoules with PTFE-lined caps) at 2–8°C. Use molecular sieves (3Å) to absorb residual moisture. Avoid exposure to humidity or protic solvents. Stability tests indicate decomposition <5% over 12 months under these conditions .

Advanced: How does the electron-withdrawing tetrafluoroethoxy group affect silane reactivity compared to non-fluorinated analogs?

Answer:

The strong electron-withdrawing effect of the -OCF₂CF₂H group accelerates hydrolysis of methoxy groups due to increased electrophilicity at the silicon center. This results in faster condensation rates (~2–3×) compared to non-fluorinated propylsilanes, as shown in kinetic studies of fluorinated vs. alkyl-substituted silanes. However, steric hindrance from fluorine atoms may reduce surface grafting efficiency on hydrophilic substrates (e.g., SiO₂) unless pH is optimized .

Advanced: What methodologies assess grafting efficiency on inorganic surfaces?

Answer:

- XPS (X-ray Photoelectron Spectroscopy) : Quantify Si and F atomic % to confirm covalent bonding.

- Contact Angle Goniometry : Measure hydrophobicity (e.g., water contact angle >100° indicates successful fluorinated layer formation).

- TGA (Thermogravimetric Analysis) : Determine grafted silane mass loss (typically 5–15 wt% for monolayer coverage).

- Ellipsometry : Measure film thickness (1–3 nm for monolayers).

Controlled hydrolysis in ethanol/water (e.g., 95:5 v/v) at pH 4–5 (acetic acid) optimizes grafting .

Advanced: How to resolve conflicting data in hydrolysis kinetics under varying pH?

Answer:

Conflicting kinetic data often arise from:

Buffer interference : Use non-coordinating buffers (e.g., NH₄OAc) instead of phosphate.

Solvent polarity : Standardize solvent mixtures (e.g., THF/water vs. ethanol/water).

Temperature control : Conduct reactions at 25±0.5°C.

A recent study resolved discrepancies by isolating hydrolysis steps (e.g., methoxy → silanol → siloxane) via stopped-flow NMR, revealing pH-dependent activation energies (Eₐ = 45–60 kJ/mol) .

Advanced: What role does the propyl spacer play in surface modification applications?

Answer:

The C3 spacer balances flexibility and steric effects:

- Longer chains (e.g., C8) reduce grafting density due to steric hindrance.

- Shorter chains (e.g., C1) limit functional group accessibility.

Comparative studies show the C3 spacer maximizes surface coverage (∼3.2 molecules/nm² on SiO₂) while allowing post-modification (e.g., fluoropolymer attachment). Molecular dynamics simulations indicate the spacer enables optimal orientation of the tetrafluoroethoxy group for hydrophobic interactions .

Advanced: How to design experiments comparing this silane with triethoxy analogs?

Answer:

Hydrolysis Rate : Monitor methoxy (vs. ethoxy) cleavage via conductivity or IR.

Thermal Stability : Use DSC/TGA to compare decomposition temperatures (trimethoxy derivatives decompose ∼20°C lower than triethoxy).

Surface Wettability : Graft on identical substrates (e.g., glass slides) and measure contact angles.

A 2021 study found trimethoxy derivatives achieve monolayer coverage 30% faster than triethoxy analogs but exhibit lower thermal stability (Td = 180°C vs. 210°C) .

Basic: What safety precautions are critical during handling?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (PEL = 5 mg/m³).

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats (flash point = 88°C).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Disposal : Follow EPA guidelines for fluorinated waste (RCRA code D018) .

Advanced: How does solvent choice impact silane self-assembly on nanoparticles?

Answer:

- Polar aprotic solvents (e.g., DMF, THF) : Enhance solubility but slow condensation.

- Alcohols (e.g., ethanol) : Accelerate hydrolysis but risk premature precipitation.

- Water content : >5% H₂O causes aggregation; <2% ensures controlled monolayer formation.

A 2021 SiO₂ nanoparticle study found ethanol/water (95:5) at pH 5 yielded uniform layers (PDI <0.1) with 90% grafting efficiency vs. 75% in THF/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.